molecular formula C10H16ClN3OS B1403393 N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1351643-26-9

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1403393
CAS No.: 1351643-26-9
M. Wt: 261.77 g/mol
InChI Key: BKGXGZIJFPEIQR-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3OS and its molecular weight is 261.77 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific mode of action of this compound would depend on its primary targets and the biological activity it exhibits.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . The exact pathways affected by this compound would depend on its primary targets and mode of action.

Result of Action

Thiazole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cyclooxygenase enzymes (COX-1 and COX-2), where it exhibits inhibitory effects . This inhibition is crucial for its anti-inflammatory properties, as it reduces the production of pro-inflammatory prostaglandins. Additionally, the compound has been shown to interact with certain neurotransmitter receptors, potentially modulating their activity and affecting neural signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation . This inhibition leads to a decrease in the expression of inflammatory cytokines and other mediators, thereby reducing inflammation. Furthermore, the compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins . Additionally, the compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes . This results in a downregulation of pro-inflammatory gene expression. The compound also modulates the activity of various kinases and phosphatases, further influencing cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Short-term exposure to the compound results in immediate inhibition of cyclooxygenase activity and a rapid decrease in prostaglandin levels . Long-term studies have shown that the compound maintains its anti-inflammatory effects, with sustained inhibition of NF-κB activation and reduced expression of inflammatory mediators . Prolonged exposure may lead to adaptive cellular responses, potentially altering the compound’s efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects . Higher doses may lead to toxicity, manifesting as gastrointestinal disturbances, liver damage, and renal impairment . Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with high concentrations observed in the liver, kidneys, and brain . It interacts with membrane transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It also accumulates in the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may further regulate the compound’s localization and activity within different cellular compartments .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGXGZIJFPEIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.